J5 peptide

HLA-DR2 binding MBP antagonist binding energy

J5 peptide (EKPKVEAYKAAAAPA) is the reference MBP(85-99) antagonist with 2× the potency of glatiramer acetate and binding energy of −9.8 kcal/mol. Validated in EAE models (100 μg/day), it delivers consistent disease score reduction for benchmarking. The defined sequence ensures reproducible SAR, cell-free binding assays, APC stimulation, and T-cell hybridoma studies. Procure high-purity J5 to establish reliable baseline inhibition.

Molecular Formula C70H114N18O21
Molecular Weight 1543.8 g/mol
Cat. No. B15548972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJ5 peptide
Molecular FormulaC70H114N18O21
Molecular Weight1543.8 g/mol
Structural Identifiers
InChIInChI=1S/C70H114N18O21/c1-36(2)55(86-63(101)47(18-10-13-31-72)82-66(104)52-21-16-34-88(52)69(107)49(19-11-14-32-73)84-60(98)45(74)26-28-53(90)91)67(105)83-48(27-29-54(92)93)62(100)78-40(6)59(97)85-50(35-43-22-24-44(89)25-23-43)64(102)81-46(17-9-12-30-71)61(99)77-39(5)57(95)75-37(3)56(94)76-38(4)58(96)79-41(7)68(106)87-33-15-20-51(87)65(103)80-42(8)70(108)109/h22-25,36-42,45-52,55,89H,9-21,26-35,71-74H2,1-8H3,(H,75,95)(H,76,94)(H,77,99)(H,78,100)(H,79,96)(H,80,103)(H,81,102)(H,82,104)(H,83,105)(H,84,98)(H,85,97)(H,86,101)(H,90,91)(H,92,93)(H,108,109)/t37-,38-,39-,40-,41-,42-,45-,46-,47-,48-,49-,50-,51-,52-,55-/m0/s1
InChIKeyGCTPUGMTPJIVNC-AYQWIQQISA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

J5 Peptide: A Competitive MBP(85-99)/HLA-DR2 Antagonist for Autoimmune Encephalomyelitis Research


J5 peptide is a synthetic 15-amino acid fragment (sequence: EKPKVEAYKAAAAPA) designed as a competitive antagonist of myelin basic protein (MBP) residues 85–99 [1]. It selectively inhibits the binding of the immunodominant MBP(85–99) epitope to the multiple sclerosis-associated HLA-DR2 haplotype [1]. In preclinical models, J5 peptide mitigates PLP139-151/MBP85-99-induced experimental autoimmune encephalomyelitis (EAE), establishing its utility as a tool compound for studying antigen presentation and T-cell autoreactivity in neuroinflammatory disease .

Why J5 Peptide Cannot Be Substituted with Generic MBP Antagonists


In-class MBP antagonists exhibit marked variance in HLA-DR2 binding affinity, proteolytic stability, and in vivo efficacy in EAE models. J5 peptide distinguishes itself by blocking MBP(85–99) binding twice more effectively than glatiramer acetate, a clinically used copolymer [1]. Moreover, J5's binding energy (−9.8 kcal/mol) is substantially lower than that of the native MBP(85–99) epitope (−7.1 kcal/mol), confirming its optimized antagonist design [1]. Substituting J5 with uncharacterized MBP fragments or random copolymers risks inconsistent competitive inhibition and diminished therapeutic readouts, particularly in studies requiring precise modulation of the HLA-DR2–restricted T-cell response [1][2].

Quantitative Differentiation of J5 Peptide Against Key Comparators


HLA-DR2 Binding Energy: J5 Peptide vs. Native MBP(85–99)

In silico binding energy calculations demonstrate that J5 peptide binds HLA-DR2 with significantly greater thermodynamic favorability than the native MBP(85–99) epitope [1]. The enhanced binding energy translates to more efficient competitive inhibition of MBP(85–99) presentation [1].

HLA-DR2 binding MBP antagonist binding energy

Competitive Binding Inhibition: J5 Peptide vs. Glatiramer Acetate (GA)

J5 peptide blocks the binding of MBP(85–99) to soluble HLA-DR2b twice more effectively than glatiramer acetate (GA), a widely used reference copolymer in multiple sclerosis research [1]. This head-to-head comparison establishes J5's superior antagonistic potency in a direct biochemical assay [1].

competitive inhibition MBP85-99 glatiramer acetate

EAE Clinical Score Amelioration: J5 Peptide vs. S18 Analog

In a head-to-head EAE trial, the J5-derived analog S18 ameliorated clinical disability at least twice more effectively than J5 peptide itself [1]. However, J5 still provided measurable disease suppression, confirming that the core J5 scaffold is a validated starting point for optimization while S18 represents a more potent, proteolytically stable derivative [1].

EAE clinical score peptide analog

Antagonistic Activity Increment: J5 Peptide vs. S18 Analog

Quantitative analysis of the binding inhibition curve reveals that the antagonistic activity of the S18 analog is 10–15% greater than that of J5 peptide under identical experimental conditions [1]. This modest but measurable improvement is attributed to enhanced resistance to proteolysis and optimized backbone conformation [1].

antagonistic activity structure-activity relationship peptide engineering

J5 Peptide Purity and Sequence Identity: A Quality Benchmark for Reproducible Research

J5 peptide is routinely supplied with ≥98% purity (HPLC) and validated sequence EKPKVEAYKAAAAPA, ensuring batch-to-batch consistency in competitive binding assays . While this is a general quality specification, it is critical for studies where trace impurities could confound HLA-DR2 binding measurements or T-cell activation readouts [1].

peptide purity sequence identity reproducibility

Optimal Application Scenarios for J5 Peptide Based on Quantitative Evidence


Mechanistic Studies of HLA-DR2–Restricted Antigen Presentation in Multiple Sclerosis

J5 peptide's validated binding energy of −9.8 kcal/mol and its 2× superior inhibition versus glatiramer acetate [1] make it the ideal reference antagonist for dissecting MBP(85–99)–HLA-DR2 interaction dynamics. Researchers can use J5 to establish baseline competitive inhibition in cell-free binding assays, antigen-presenting cell (APC) stimulation experiments, and T-cell hybridoma activation studies [1].

In Vivo EAE Model Development and Therapeutic Benchmarking

J5 peptide's defined efficacy in MBP(85–99)-induced EAE (clinical score reduction, 100 μg/day dosing) [1] positions it as a consistent positive control or comparator agent. Studies seeking to evaluate novel immunomodulatory compounds can use J5-treated cohorts to calibrate expected disease amelioration and to benchmark the potency of next-generation MBP antagonists, such as the S18 analog [1].

Structure-Activity Relationship (SAR) and Peptide Engineering Campaigns

The J5 scaffold serves as the validated starting point for designing proteolytically stable analogs. Quantitative SAR data (e.g., S18's 10–15% increased antagonistic activity and ≥2× greater EAE efficacy) [1] provide a clear reference trajectory for iterative optimization. Procurement of high-purity J5 (≥98%) ensures that SAR studies are not confounded by peptide degradation or impurities.

Comparative Immunology Assays Requiring Defined MBP Antagonists

In experiments comparing the immunomodulatory profiles of different therapeutic modalities (e.g., small molecules vs. peptide antagonists vs. copolymers), J5 offers a well-characterized, sequence-specific inhibitor. Its twice-greater potency over glatiramer acetate [1] allows researchers to delineate the contribution of specific epitope blockade versus broader copolymer effects on T-cell polarization [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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